Chromic sulfate pentadecahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chromium(3+);trisulfate;pentadecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S.15H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);15*1H2/q2*+3;;;;;;;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSOELSKLHYQRA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

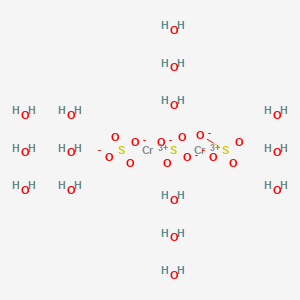

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H30O27S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-53-8 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromium sulfate pentadecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60905345 | |

| Record name | Chromium sulfate (Cr2(SO4)3) pentadecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-37-5 | |

| Record name | Chromium sulfate pentadecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfate (Cr2(SO4)3) pentadecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC SULFATE PENTADECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4T8TU3LE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chromic Sulfate Pentadecahydrate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Experimental Protocols, and Biological Significance of a Versatile Chromium Compound

Chromic sulfate pentadecahydrate, with the chemical formula Cr₂(SO₄)₃·15H₂O, is a significant inorganic compound that finds applications across various scientific and industrial domains. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties is paramount for its effective and safe utilization. This technical guide provides a comprehensive overview of this compound, including its core chemical data, detailed experimental methodologies for property determination, and an exploration of its role in biological signaling pathways.

Core Chemical and Physical Properties

This compound is a hydrated salt of chromium(III). Its properties are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Data |

| Molecular Formula | Cr₂H₃₀O₂₇S₃[1] |

| Molecular Weight | 662.4 g/mol [1] |

| Appearance | Dark green amorphous substance[2] |

| Solubility | Soluble in water, insoluble in alcohol[2] |

| Melting Point | Decomposes above 70 °C[2] |

| Density | 1.86 g/cm³[2] |

| Stability | Stable under normal conditions |

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound is crucial for its application in research and development. The following section details the methodologies for key experiments.

Determination of Water of Hydration

This experiment quantifies the number of water molecules in the hydrated salt.

Methodology:

-

Accurately weigh a clean, dry crucible.

-

Add a known mass of this compound to the crucible and reweigh.

-

Gently heat the crucible and its contents using a Bunsen burner or a furnace to a temperature above 100°C but below the decomposition temperature of the anhydrous salt.

-

Allow the crucible to cool in a desiccator to prevent rehydration.

-

Reweigh the crucible and the anhydrous chromic sulfate.

-

The difference in mass before and after heating corresponds to the mass of water lost.

-

From the masses of the anhydrous salt and the water lost, the number of moles of each can be calculated, and thus the formula of the hydrate can be determined[3].

Experimental Workflow for Determining Water of Hydration

Caption: A stepwise workflow for the quantitative determination of the water of hydration in a salt.

Solubility Determination

The solubility of this compound in water can be determined by preparing a saturated solution.

Methodology:

-

Add an excess amount of this compound to a known volume of deionized water in a beaker at a specific temperature.

-

Stir the mixture for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Allow the undissolved solid to settle.

-

Carefully decant a known volume of the supernatant (the saturated solution).

-

Evaporate the water from the decanted solution to dryness.

-

Weigh the remaining solid residue.

-

The solubility can then be expressed as grams of solute per 100 grams of solvent.

Melting Point Determination

For hydrated salts, the "melting point" is often the temperature at which the salt decomposes and releases its water of hydration.

Methodology:

-

Place a small, finely ground sample of this compound into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and observe the temperature at which the substance begins to liquefy or show signs of decomposition (e.g., color change, release of gas)[4]. The temperature at which the green solid is obtained from the 18-hydrate is above 70 °C[2].

Density Measurement

The density of the crystalline solid can be determined using the displacement method.

Methodology:

-

Weigh a sample of this compound.

-

Fill a graduated cylinder with a known volume of a liquid in which the salt is insoluble (e.g., a non-polar solvent like toluene).

-

Carefully add the weighed sample to the graduated cylinder.

-

The volume of the displaced liquid is equal to the volume of the solid.

-

Density is calculated by dividing the mass of the sample by its volume[5].

Biological Significance and Signaling Pathways

Chromium is an essential trace element that plays a role in glucose metabolism and insulin signaling. While the hexavalent form of chromium (Cr(VI)) is a known carcinogen, trivalent chromium (Cr(III)), the form present in chromic sulfate, is considered to be of low toxicity. However, there is evidence to suggest that Cr(III) can be oxidized to Cr(VI) within cells, raising concerns about the long-term safety of chromium supplementation[6][7].

Role in Insulin Signaling

Chromium(III) is believed to potentiate the action of insulin, a hormone critical for regulating glucose, lipid, and protein metabolism. The proposed mechanism involves chromium binding to a peptide to form chromodulin, which in turn binds to and activates the insulin receptor, thereby enhancing insulin signaling.

Simplified Insulin Signaling Pathway and the Role of Chromium

Caption: A diagram illustrating the proposed mechanism of chromium in enhancing insulin signaling.

Applications in Drug Development

Recent research has explored the potential of chromium(III) compounds in cancer therapy. A novel chromium(III)-based compound has been shown to inhibit the progression of oxaliplatin-resistant colorectal cancer. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the endoplasmic reticulum (ER) stress pathway[8]. This highlights the potential for developing new chemotherapeutic agents based on chromium(III) complexes.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. In case of a spill, it should be cleaned up promptly to avoid dust generation.

Conclusion

This compound is a compound with a well-defined set of chemical and physical properties that make it useful in various research and industrial settings. For scientists and drug development professionals, a comprehensive understanding of its characteristics, along with standardized experimental protocols, is essential for its effective application. Furthermore, the evolving research into the biological roles and therapeutic potential of chromium(III) compounds underscores the importance of continued investigation into this versatile chemical.

References

- 1. This compound | Cr2H30O27S3 | CID 197887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. mt.com [mt.com]

- 6. New study reports evidence for carcinogenic chromium(VI) compounds in chromium(III)-treated living cells | EVISA's News [speciation.net]

- 7. Carcinogenic Chromium(VI) Compounds Formed by Intracellular Oxidation of Chromium(III) Dietary Supplements by Adipocytes | Garvan Institute of Medical Research [publications.garvan.org.au]

- 8. Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromic Sulfate Pentadecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O), a significant inorganic compound with applications in various industrial and research fields. This document details experimental protocols, data presentation, and workflow visualizations to assist professionals in the effective handling and analysis of this compound.

Introduction to Chromic Sulfate Hydrates

Chromium(III) sulfate exists in several hydrated forms, with the general formula Cr₂(SO₄)₃·xH₂O, where 'x' can range from 0 to 18.[1][2] The degree of hydration significantly impacts the compound's properties, most notably its color and solubility. The most common forms include the anhydrous salt (Cr₂(SO₄)₃), the octadecahydrate (Cr₂(SO₄)₃·18H₂O), and the pentadecahydrate (Cr₂(SO₄)₃·15H₂O).[1] While the anhydrous form is violet and insoluble in water, the hydrated salts are water-soluble.[1]

This compound is distinguished by its green color, which arises from the specific coordination chemistry of the chromium(III) ion with water and sulfate ligands.[1] This guide will focus on the synthesis and detailed characterization of this particular hydrate.

Comparative Properties of Common Hydrates

The following table summarizes the key physical and chemical properties of the pentadecahydrate and octadecahydrate forms for easy comparison.

| Property | This compound | Chromic Sulfate Octadecahydrate |

| Chemical Formula | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |

| Molar Mass | 662.4 g/mol [1][3] | 716.45 g/mol [1][2] |

| Appearance | Green solid[1][2] | Violet solid[1] |

| CAS Number | 10031-37-5[1][2][3] | 13520-66-6[1][2] |

| Density | 1.86 g/cm³[1][2][4] | 1.709 g/cm³[1][2][4] |

| Solubility in Water | Soluble[1] | Readily soluble[2] |

Synthesis of this compound

There are two primary methods for synthesizing this compound. The first involves the reduction of a hexavalent chromium compound, and the second is achieved through the controlled thermal dehydration of the higher octadecahydrate form.

Synthesis via Reduction of Hexavalent Chromium

A widely used and economically efficient method for producing chromium(III) sulfate involves the reduction of hexavalent chromium compounds, such as sodium dichromate (Na₂Cr₂O₇), using sulfur dioxide (SO₂).[1] This process is crucial as it converts toxic hexavalent chromium into the more stable trivalent state.[1]

-

Preparation of Reactant Solution: Prepare an aqueous solution of sodium dichromate (Na₂Cr₂O₇).

-

Acidification: Acidify the solution by adding sulfuric acid (H₂SO₄).

-

Reduction Step: Bubble sulfur dioxide (SO₂) gas through the acidified dichromate solution. The SO₂ acts as the reducing agent. This step is often performed in a specialized absorption tower to maximize gas-liquid contact and reaction efficiency.[1]

-

Reaction Monitoring: The color of the solution will change from orange (indicative of Cr(VI)) to green, signaling the formation of Cr(III) sulfate.

-

Crystallization: Concentrate the resulting green solution by slow evaporation to the point of saturation.

-

Isolation and Drying: Cool the saturated solution to induce crystallization of this compound. Isolate the green crystals by filtration, wash with a small amount of cold deionized water, and dry under controlled conditions to prevent further dehydration.

Synthesis via Thermal Dehydration

This compound can also be reliably obtained by heating the octadecahydrate form.

-

Starting Material: Obtain high-purity chromic sulfate octadecahydrate ([Cr(H₂O)₆]₂(SO₄)₃·6H₂O).

-

Controlled Heating: Place the octadecahydrate crystals in a temperature-controlled oven or on a heating mantle.

-

Dehydration: Heat the sample to a temperature above 70 °C.[2] This thermal process removes three of the outer sphere water molecules from the crystal lattice.

-

Monitoring: The transformation is accompanied by a color change from violet to green.

-

Final Product: Once the color change is complete and uniform, the resulting green solid is this compound. Further heating will lead to the formation of the anhydrous sulfate.[2]

Synthesis Workflow Diagram

Caption: Synthesis pathways for this compound.

Characterization Techniques

A suite of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the chemical bonding and electronic structure of the compound.[1]

FTIR spectroscopy is used to identify the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

-

Expected Results: The FTIR spectrum is expected to show characteristic absorption bands for the sulfate ions (SO₄²⁻) and the water molecules (H₂O) of hydration.[1]

-

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried compound with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analyze the positions and shapes of the absorption bands to identify the vibrational modes of the sulfate and water ligands.

-

While specific data for this compound is not widely available, other chromium(III) complexes are known to exhibit sharp-line luminescence in the red or near-infrared region.[1] This technique could provide insights into the electronic structure and local environment of the Cr(III) ion.

-

Experimental Protocol:

-

Place the solid sample in a sample holder within a spectrofluorometer.

-

Excite the sample with a suitable wavelength of light (typically from a xenon lamp or laser).

-

Record the emission spectrum to identify any photoluminescent properties.

-

Thermal Analysis

Thermal analysis techniques are instrumental in determining the hydration state and thermal stability of the compound.[1]

-

Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Expected Results: TGA will show distinct mass loss steps corresponding to the removal of the 15 water molecules upon heating. DSC will show endothermic peaks associated with these dehydration events.

-

Experimental Protocol:

-

Place a precisely weighed sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the temperatures of dehydration and decomposition.

-

X-ray Diffraction (XRD)

XRD is a primary technique for investigating the crystalline structure of materials.[1] Different hydration states of chromium(III) sulfate exhibit distinct XRD patterns.[1]

-

Expected Results: The XRD pattern of a polycrystalline powder will provide a unique "fingerprint" that can be used for phase identification. While the octadecahydrate is reported to have a cubic crystal structure, specific crystallographic data for the pentadecahydrate is scarce in the literature.[1] A single-crystal X-ray diffraction analysis would be required to definitively determine its crystal system and unit cell parameters.[1]

-

Experimental Protocol (Powder XRD):

-

Finely grind the crystalline sample to a homogeneous powder.

-

Mount the powder on a sample holder.

-

Place the holder in the X-ray diffractometer.

-

Scan the sample over a range of 2θ angles while irradiating it with a monochromatic X-ray beam.

-

The resulting diffractogram, a plot of intensity versus 2θ, is used for analysis.

-

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local atomic structure and electronic state of the chromium ions.

-

Expected Results: Analysis of the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can reveal key details. The chromium(III) ion is expected to be octahedrally coordinated by six oxygen atoms from both sulfate ligands and water molecules.[1] XAS can determine precise Cr-O bond lengths and coordination numbers.[1]

-

Experimental Protocol:

-

Prepare a thin, uniform sample of the compound.

-

Mount the sample in the beamline of a synchrotron radiation source.

-

Measure the X-ray absorption coefficient as a function of incident X-ray energy around the chromium K-edge.

-

Process and analyze the resulting spectrum to extract structural parameters.

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Summary of Expected Characterization Data

The following table summarizes the expected outcomes from the key characterization techniques described.

| Technique | Parameter Measured | Expected Outcome for Cr₂(SO₄)₃·15H₂O |

| FTIR | Vibrational Modes | Characteristic absorption bands for SO₄²⁻ (around 1100 cm⁻¹) and H₂O (broad peak around 3400 cm⁻¹ and bending around 1630 cm⁻¹). |

| TGA/DSC | Mass Loss vs. Temperature | Stepwise mass loss corresponding to the removal of 15 water molecules, accompanied by endothermic peaks in the DSC curve. |

| Powder XRD | Diffraction Pattern | A unique powder diffraction pattern distinguishing it from other hydrates and the anhydrous form. |

| XAS | Cr K-edge Absorption | XANES confirms Cr(III) oxidation state. EXAFS reveals an octahedral coordination sphere with Cr-O bond distances characteristic of coordinated water and sulfate ligands. |

This guide provides a foundational framework for the synthesis and comprehensive characterization of this compound, equipping researchers with the necessary protocols and expected outcomes for their scientific endeavors.

References

An In-depth Technical Guide on the Crystal Structure of Chromic Sulfate Pentadecahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium (III) sulfate and its various hydrated forms are of significant interest across several industrial and research applications, including in catalysis, tanning processes, and as a precursor for other chromium compounds. The pentadecahydrate form, Cr₂O₁₂S₃·15H₂O, is one of the stable hydrated states of chromic sulfate. A thorough understanding of its crystal structure is fundamental to elucidating its chemical and physical properties, which in turn dictates its utility. This technical guide provides a summary of the known properties of chromic sulfate pentadecahydrate and outlines a comprehensive, albeit generalized, experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction, a definitive technique for such analyses. Due to the limited availability of specific crystallographic data for the pentadecahydrate in publicly accessible literature, this guide serves as a foundational document outlining the necessary steps for its structural elucidation.

Introduction

The determination of the crystal structure is paramount for a complete understanding of a compound's properties. It provides insights into the coordination chemistry of the chromium ions, the nature of the hydrogen bonding network involving the water molecules and sulfate ions, and the overall packing of the constituent ions and molecules in the solid state. This information is crucial for computational modeling, understanding reaction mechanisms, and predicting material properties.

This guide, therefore, presents the known physicochemical properties of this compound and details a standard experimental workflow for determining its crystal structure using single-crystal X-ray diffraction.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | Cr₂(SO₄)₃·15H₂O |

| Molar Mass | 662.4 g/mol [2] |

| Appearance | Green crystals[3] |

| Solubility | Soluble in water, insoluble in alcohol[3] |

| Decomposition | Loses 10 water molecules at 100 °C[3] |

Table 1: Known Physicochemical Properties of this compound

Experimental Protocol for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The following protocol outlines the necessary steps for the structural elucidation of this compound.

3.1. Crystal Growth

-

Synthesis: this compound can be synthesized by the reaction of chromium(III) oxide or hydroxide with sulfuric acid, followed by controlled crystallization from an aqueous solution.[4] The concentration of the reactants and the temperature of crystallization are critical parameters to obtain single crystals of sufficient quality.

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed, transparent, and free from cracks or other defects.

3.2. Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffraction spot is recorded.

3.3. Structure Solution and Refinement

-

Data Reduction: The collected diffraction data is processed to correct for various experimental factors, such as background scattering and absorption. The intensities are converted into structure factors.

-

Structure Solution: The positions of the heavy atoms (Cr and S) are determined using direct methods or Patterson methods. The positions of the lighter atoms (O and H) are subsequently located from the difference Fourier maps.

-

Structure Refinement: The atomic coordinates, thermal parameters, and other structural parameters are refined using a least-squares minimization procedure to obtain the best fit between the observed and calculated structure factors. The quality of the final structure is assessed using various crystallographic indicators, such as the R-factor.

Logical Relationships of Chromium(III) Sulfates

The relationship between the different hydrated forms of chromium(III) sulfate is primarily dependent on temperature. The pentadecahydrate can be obtained by heating the octadecahydrate, and further heating leads to the anhydrous form.

Conclusion

While the precise crystal structure of this compound remains to be fully elucidated and published, this guide provides a comprehensive overview of its known properties and the standard experimental procedures required for its structural determination. The application of single-crystal X-ray diffraction, as outlined, would provide the definitive atomic-level description of this compound. Such data would be invaluable for researchers and professionals working with chromium-based materials, enabling a deeper understanding of its structure-property relationships and facilitating its application in various technological fields. Further research is encouraged to determine and publish the complete crystallographic data for Cr₂(SO₄)₃·15H₂O.

References

An In-depth Technical Guide to the Core Properties of Chromic Sulfate Pentadecahydrate (CAS: 10031-37-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, toxicological profile, and relevant experimental methodologies for chromic sulfate pentadecahydrate. The information is curated to support research and development activities, particularly in the pharmaceutical and biomedical fields.

Physicochemical Properties

This compound, with the CAS number 10031-37-5, is a hydrated inorganic salt of trivalent chromium.[1][2][3] It is one of several known hydrates of chromium(III) sulfate.[2][3] The degree of hydration significantly influences the compound's color and solubility.[3]

Below is a summary of its key quantitative properties:

| Property | Value | Reference |

| Molecular Formula | Cr₂H₃₀O₂₇S₃ | [4] |

| Molecular Weight | 662.4092 g/mol | [4] |

| Appearance | Green solid/amorphous substance | [1][2][3][5] |

| Density | 1.86 - 1.87 g/cm³ | [2][5] |

| Melting Point | Decomposes at 67 °C, loses 10 water molecules at 100 °C | [1][6] |

| Solubility | Soluble in cold water, insoluble in alcohol | [1][5][6] |

Experimental Protocols for Property Determination

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for confirming the identity and assessing the hydration state of this compound. The spectrum will exhibit characteristic absorption bands for sulfate ions (SO₄²⁻) and water molecules (H₂O).

Methodology:

-

Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic vibrational modes. Expect strong bands corresponding to the stretching and bending vibrations of the S-O bonds in the sulfate groups and the O-H stretching and H-O-H bending vibrations of the water molecules. The position and shape of the water bands can provide information about the coordination environment of the water molecules.

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content and thermal stability of the hydrate. By heating the sample at a controlled rate, the loss of water molecules can be quantified.

Methodology:

-

Instrumentation: Utilize a thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Experimental Conditions: Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting TGA curve will show distinct weight loss steps corresponding to the removal of water molecules. The temperature at which these losses occur provides information on the thermal stability of the hydrate. The total weight loss should correspond to the theoretical water content of the pentadecahydrate.

Toxicological Profile and Cellular Interactions

Trivalent chromium (Cr(III)), the oxidation state in chromic sulfate, is generally considered less toxic than hexavalent chromium (Cr(VI)). However, understanding its potential cellular interactions is crucial for drug development.

Acute Oral Toxicity

Acute oral toxicity studies are fundamental for assessing the initial hazard of a substance. The OECD Guidelines for the Testing of Chemicals provide standardized protocols.

Methodology (Adapted from OECD Guideline 423 - Acute Toxic Class Method): [7][8]

-

Test Animals: Use a single sex of healthy, young adult rodents (e.g., female rats).

-

Housing and Fasting: House the animals individually and fast them overnight prior to dosing.

-

Dose Administration: Administer a single oral dose of this compound dissolved in a suitable vehicle (e.g., water). The starting dose is selected from fixed levels (e.g., 300 mg/kg).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure: The outcome of the initial dose determines the next step, which may involve dosing at a higher or lower fixed level with a new group of animals. This stepwise approach minimizes the number of animals required.[7]

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

In Vitro Cytotoxicity Assessment

Cell viability assays are essential for determining the cytotoxic potential of a compound on cultured cells. The MTT assay is a widely used colorimetric method.[9][10]

Methodology (MTT Assay): [9][10][11][12]

-

Cell Culture: Seed a suitable cell line (e.g., human dermal fibroblasts or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound dissolved in the cell culture medium. Include untreated control wells.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control.

Workflow for determining in vitro cytotoxicity using the MTT assay.

Potential Signaling Pathways of Interest

While specific studies on this compound are limited, research on other chromium compounds, particularly Cr(VI), has identified key signaling pathways that are affected. These pathways represent important areas of investigation for understanding the biological activity of Cr(III) compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, immunity, and cell survival.[13] Some studies suggest that chromium can activate the NF-κB pathway, potentially through the generation of reactive oxygen species (ROS).[4][9][14]

Hypothesized activation of the NF-κB pathway by chromium compounds.

Experimental Protocol: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence) [1][15][16]

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a predetermined time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.

-

Imaging: Acquire fluorescent images using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a central role in cellular responses to stress, including DNA damage, by inducing cell cycle arrest or apoptosis.[11] Studies have shown that chromium compounds can induce p53-dependent and independent apoptosis.[11][17]

Hypothesized activation of the p53 pathway by chromium-induced stress.

Experimental Protocol: p53 Activation Analysis (Western Blotting) [6][13][17][18][19]

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for p53. To investigate the activation state, antibodies specific for phosphorylated forms of p53 can also be used.

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

-

Analysis: The intensity of the bands corresponding to p53 (and its phosphorylated forms) can be quantified and compared between treated and untreated samples to determine if the compound leads to an accumulation or activation of p53. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Relevance in Drug Development

While historically used in industries like leather tanning, there is growing interest in the therapeutic potential of chromium(III) compounds. Research has explored their use as antimicrobial agents and in the development of novel cancer therapies.[4][14] For instance, some chromium(III)-based compounds have shown efficacy in inhibiting the progression of oxaliplatin-resistant colorectal cancer.[4] The study of compounds like this compound is therefore relevant for discovering new therapeutic agents and understanding the biological roles of essential and non-essential metals.[14]

References

- 1. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 2. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 6. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity [openmedicinalchemistryjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.9. Western blot analysis [bio-protocol.org]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Decomposition of Chromic Sulfate Pentadecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O). This compound is significant in various chemical processes, and understanding its thermal behavior is crucial for its application in research and development. This document details its decomposition pathway, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visualizations of the processes involved.

Introduction

Chromium(III) sulfate exists in several hydrated forms, with the pentadecahydrate being a notable variant. The thermal decomposition of this hydrated salt is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. This process is critical in various applications, including the preparation of chromium-based catalysts, pigments, and in certain pharmaceutical manufacturing processes where precise temperature control is essential.

Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in distinct stages. Initially, the hydrated salt loses its water of crystallization in a stepwise manner upon heating. Following complete dehydration, the resulting anhydrous chromium(III) sulfate decomposes at higher temperatures to yield chromium(III) oxide and sulfur oxides.

The overall decomposition can be summarized by the following reactions:

-

Dehydration: Cr₂(SO₄)₃·15H₂O(s) → Cr₂(SO₄)₃(s) + 15H₂O(g)

-

Decomposition of Anhydrous Salt: Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)

The sulfur trioxide (SO₃) may further decompose into sulfur dioxide (SO₂) and oxygen (O₂), especially at higher temperatures.

Quantitative Decomposition Data

The following table summarizes the theoretical quantitative data for the stepwise thermal decomposition of this compound. The temperature ranges are estimates based on typical thermal analysis data for hydrated metal sulfates and available information on chromium compounds. It is important to note that experimental conditions such as heating rate and atmosphere can significantly influence these ranges.

| Stage | Temperature Range (°C) | Description | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 1 | 70 - 120 | Loss of approximately 10 molecules of loosely bound water of hydration. | 27.17 | 27.17 |

| 2 | 120 - 300 | Loss of the remaining 5 molecules of more strongly bound water to form the anhydrous salt. | 13.59 | 40.76 |

| 3 | > 700 | Decomposition of anhydrous chromium(III) sulfate to chromium(III) oxide. | 36.23 | 76.99 |

Note: The above temperature ranges and stepwise water loss are based on general knowledge of hydrated salt decomposition and the limited available data for chromic sulfate hydrates. Precise values can vary with experimental conditions.

Experimental Protocols

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster rates can be employed to study the kinetics or resolve overlapping decomposition steps.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions. To study oxidative decomposition, a controlled air or oxygen atmosphere can be used.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of decomposition and the percentage mass loss at each step. The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.

Evolved Gas Analysis (EGA)

For a more detailed analysis of the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the gaseous species evolved at each decomposition stage.

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Thermal Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of this compound.

Caption: Stepwise thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a predictable, multi-step process that can be effectively characterized by thermal analysis techniques. Understanding the distinct stages of dehydration and decomposition is essential for controlling processes that involve this compound at elevated temperatures. The provided data and protocols serve as a valuable resource for researchers and professionals working with chromium compounds. It is recommended that for any critical application, the thermal decomposition be experimentally verified under the specific conditions of use.

An In-depth Technical Guide to the Hydration States of Chromic Sulfate and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydration states of chromium(III) sulfate, also known as chromic sulfate. The properties and interconversion of these hydrates are critical in fields ranging from inorganic synthesis and materials science to the formulation of chromium-containing pharmaceuticals and supplements. This document details the physicochemical properties, synthesis, and characterization of the primary hydration states of chromic sulfate.

Overview of Chromic Sulfate and its Hydrates

Chromium(III) sulfate is an inorganic compound with the general formula Cr₂(SO₄)₃·xH₂O, where 'x' can range from 0 to 18. The degree of hydration significantly impacts the compound's color, solubility, and chemical reactivity. The most common and well-characterized hydrates are the octadecahydrate (18-hydrate) and the pentadecahydrate (15-hydrate). Additionally, an anhydrous form and other hydrates exist. The coordination chemistry of the chromium(III) ion in these compounds is central to their distinct properties, particularly the ligand exchange between water molecules and sulfate ions in the chromium coordination sphere.

Physicochemical Properties of Chromic Sulfate Hydrates

The properties of the different hydration states of chromic sulfate are summarized in the table below, providing a comparative view of their key characteristics.

| Property | Anhydrous Chromic Sulfate | Chromic Sulfate Pentadecahydrate | Chromic Sulfate Octadecahydrate |

| Chemical Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |

| Molar Mass | 392.18 g/mol | 662.45 g/mol | 716.45 g/mol [1] |

| CAS Number | 10101-53-8[1] | 10031-37-5[1] | 13520-66-6[1] |

| Appearance | Reddish-brown crystals or violet powder[1] | Green solid[1] | Violet crystals[1] |

| Crystal System | Rhombohedral | - | - |

| Density | 3.10 g/cm³[1] | 1.86 g/cm³[1] | 1.709 g/cm³[1] |

| Solubility in Water | Insoluble (dissolves with a reducing agent)[1] | Readily soluble[1] | 120 g/100 mL at 20 °C[2] |

| Melting/Decomposition Point | Decomposes > 700 °C[3] | Loses 10 H₂O at 100 °C[4] | Loses 12 H₂O at 100 °C[4] |

Coordination Chemistry and Isomerism

The distinct colors of the different hydrated forms of chromic sulfate and their solutions are a direct consequence of the coordination environment of the chromium(III) ion.

-

Violet Hexaaquachromium(III) Ion: In the solid state, the octadecahydrate is more accurately represented by the formula [Cr(H₂O)₆]₂(SO₄)₃·6H₂O.[1] This indicates that six water molecules are directly coordinated to each of the two chromium ions, forming the violet-colored hexaaquachromium(III) complex cation, [Cr(H₂O)₆]³⁺. The remaining six water molecules are present as water of crystallization within the crystal lattice. When dissolved in cold water, this violet complex persists.[1]

-

Green Sulfato-Complexes: Upon heating a solution of the violet 18-hydrate, or by heating the solid itself to above 70°C, a color change to green is observed.[1] This is due to the displacement of one or more coordinated water molecules by sulfate ions, forming green-colored sulfato-complexes such as [Cr(H₂O)₅(SO₄)]⁺. This conversion results in the formation of the green pentadecahydrate, Cr₂(SO₄)₃·15H₂O.[1] The reversion of the green sulfato-complexes in solution back to the violet hexaaqua ion is a slow process that can take days or weeks at room temperature.[5]

This relationship can be visualized as a reversible equilibrium in aqueous solution, influenced by temperature.

Caption: Interconversion of violet and green chromic sulfate hydrates.

Experimental Protocols

Synthesis of Chromic Sulfate Hydrates

4.1.1. Synthesis of Violet Chromic Sulfate Octadecahydrate (Cr₂(SO₄)₃·18H₂O)

This procedure involves the reduction of a chromium(VI) source in the presence of sulfuric acid.

-

Materials: Potassium dichromate (K₂Cr₂O₇), concentrated sulfuric acid (H₂SO₄), ethanol (C₂H₅OH), distilled water.

-

Procedure:

-

Dissolve a specific molar quantity of potassium dichromate in a minimal amount of warm distilled water.

-

Slowly and carefully add a stoichiometric excess of concentrated sulfuric acid to the solution while cooling in an ice bath.

-

While maintaining the low temperature, slowly add ethanol dropwise with constant stirring. The ethanol will be oxidized to acetaldehyde, and the orange-red chromium(VI) will be reduced to the violet-blue chromium(III). The reaction is exothermic and should be controlled to prevent overheating, which would favor the formation of the green sulfato-complex.

-

After the addition of ethanol is complete and the reaction subsides, allow the solution to stand in a cold environment (e.g., refrigerator) for several hours to days to facilitate the crystallization of violet crystals of chrome alum (KCr(SO₄)₂·12H₂O).

-

To obtain chromium(III) sulfate without the potassium counter-ion, the synthesis can be adapted by starting with chromium(III) hydroxide.

-

-

Alternative Procedure using Chromium(III) Hydroxide:

-

Freshly precipitate chromium(III) hydroxide by adding a stoichiometric amount of a base (e.g., ammonium hydroxide) to a solution of a chromium(III) salt (e.g., chromium(III) chloride).

-

Wash the precipitate thoroughly with distilled water to remove other ions.

-

Dissolve the moist chromium(III) hydroxide precipitate in a stoichiometric amount of cold, dilute sulfuric acid.[5]

-

Filter the resulting violet solution to remove any unreacted hydroxide.

-

Slowly evaporate the solvent at room temperature or under reduced pressure to induce the crystallization of violet Cr₂(SO₄)₃·18H₂O.

-

4.1.2. Synthesis of Green this compound (Cr₂(SO₄)₃·15H₂O)

This hydrate is typically prepared by the thermal dehydration of the octadecahydrate.

-

Materials: Violet chromic sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O).

-

Procedure:

-

Place a known weight of finely ground Cr₂(SO₄)₃·18H₂O in a shallow dish.

-

Heat the sample in an oven at a temperature of 70-90°C.[1]

-

Monitor the color change from violet to green.

-

Once the color change is complete, cool the sample in a desiccator to prevent rehydration. The resulting green solid is Cr₂(SO₄)₃·15H₂O.

-

Characterization Methods

The following experimental workflow outlines the key characterization techniques for distinguishing between the different hydration states of chromic sulfate.

Caption: Workflow for characterizing chromic sulfate hydrates.

4.2.1. Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

-

Objective: To determine the water content and thermal stability of the hydrates.

-

Methodology:

-

A small, accurately weighed sample (5-10 mg) of the chromic sulfate hydrate is placed in an alumina or platinum crucible.

-

The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The TGA instrument records the mass loss as a function of temperature, while the DTA instrument records the temperature difference between the sample and a reference material, indicating endothermic or exothermic events.

-

-

Expected Results:

-

For Cr₂(SO₄)₃·18H₂O: The TGA curve would show a multi-step weight loss corresponding to the loss of water molecules. A significant weight loss is expected around 100°C, corresponding to the loss of approximately 12 water molecules.[4] Further heating will lead to the loss of the remaining water molecules at higher temperatures, followed by the decomposition of the anhydrous sulfate to chromium(III) oxide at temperatures above 700°C. The DTA curve will show endothermic peaks corresponding to the dehydration and decomposition steps.

-

For Cr₂(SO₄)₃·15H₂O: The initial major weight loss will be smaller than that of the 18-hydrate, corresponding to the loss of its water of hydration.

-

4.2.2. X-ray Diffraction (XRD)

-

Objective: To identify the crystal structure and differentiate between the various solid forms.

-

Methodology:

-

A finely powdered sample of the chromic sulfate hydrate is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a range of 2θ angles.

-

The detector measures the intensity of the diffracted X-rays at different angles.

-

-

Expected Results: Each crystalline hydrate will produce a unique diffraction pattern with characteristic peaks at specific 2θ values. The anhydrous form, Cr₂(SO₄)₃, is known to be isostructural with anhydrous aluminum sulfate and has a rhombohedral crystal system.[1] The XRD patterns can be compared with databases (e.g., ICDD) for phase identification.

4.2.3. UV-Visible Spectroscopy

-

Objective: To characterize the chromium(III) complex ions in solution.

-

Methodology:

-

A dilute aqueous solution of the chromic sulfate hydrate is prepared.

-

The absorbance of the solution is measured over the visible and near-UV range (e.g., 350-700 nm) using a spectrophotometer.

-

-

Expected Results:

-

Violet Solution (from Cr₂(SO₄)₃·18H₂O): The spectrum will be characteristic of the [Cr(H₂O)₆]³⁺ ion, showing two broad absorption bands. One band will be in the violet-blue region (λ_max ≈ 400-420 nm) and the other in the yellow-orange region (λ_max ≈ 580 nm).[4][6]

-

Green Solution (from Cr₂(SO₄)₃·15H₂O or heated violet solution): The absorption maxima will be shifted, and the overall spectrum will differ from that of the hexaaqua ion due to the presence of sulfato-complexes.

-

Signaling Pathways and Logical Relationships

The primary "signaling" in the context of chromic sulfate hydrates is the response to thermal energy, leading to changes in hydration state and coordination environment. This can be represented as a logical progression.

Caption: Thermal decomposition pathway of chromic sulfate hydrates.

Conclusion

The hydration states of chromic sulfate exhibit distinct and measurable differences in their physical and chemical properties, primarily driven by the coordination chemistry of the chromium(III) ion. Understanding these differences is essential for the effective application of these compounds in various scientific and industrial fields. The experimental protocols and characterization data provided in this guide offer a framework for the synthesis and analysis of specific chromic sulfate hydrates, enabling researchers to control and verify the form of the compound they are working with.

References

- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. docbrown.info [docbrown.info]

- 5. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

In-Depth Spectroscopic Analysis of Chromic Sulfate Pentadecahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O), a compound of interest in various chemical and pharmaceutical applications. This document details the theoretical underpinnings of relevant spectroscopic techniques, presents available spectral data, and outlines detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a hydrated salt of chromium(III) and sulfate ions. Its distinct green color is a key characteristic, arising from the electronic transitions within the d-orbitals of the chromium(III) ion, which has a d³ electron configuration. The coordination environment of the chromium centers, which includes both water molecules and sulfate ions, dictates the precise nature of these transitions and, consequently, its spectroscopic signature. Understanding these spectroscopic properties is crucial for quality control, stability testing, and investigating the compound's interactions in various matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for probing the electronic structure of transition metal complexes like this compound. The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons from lower to higher energy d-orbitals, which are split by the ligand field.

Theoretical Background: For a Cr(III) ion in an octahedral ligand field, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The electronic transitions from the ground state (⁴A₂g) to excited states (⁴T₂g and ⁴T₁g) are responsible for the characteristic absorption bands observed in the UV-Vis spectrum. The positions and intensities of these bands are sensitive to the nature and geometry of the ligands surrounding the Cr(III) ion.

Quantitative Data:

| Species | Absorption Maxima (λmax) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition Assignment | Reference |

| [Cr(H₂O)₆]³⁺ (in aqueous solution) | ~400, ~580 | ~20 | ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g(F) | [1][2] |

| [Cr(H₂O)₆]³⁺ (in nitrate solution) | ~300, ~420, ~580 | Not specified | ⁴A₂g → ⁴T₁g(P), ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g(F) | [3] |

| [Cr₂(OH)₂]⁴⁺(aq) (dimeric species) | 422.4, 582.9 | Not specified | d-d transitions | [4][5] |

Note: The green color of this compound suggests that the coordination environment may differ from the violet/blue [Cr(H₂O)₆]³⁺ ion, likely involving coordination by sulfate ions, which would shift the absorption bands.

Experimental Protocol: UV-Vis Spectroscopy of an Aqueous Solution

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of a solution of this compound.

Materials:

-

This compound

-

Deionized water

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 - 1.5.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the sample) and place it in the spectrophotometer. Record a baseline spectrum to correct for the absorbance of the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum will show characteristic absorption bands for the sulfate ions (SO₄²⁻), water molecules (H₂O), and potentially Cr-O bonds.

Theoretical Background: The vibrational modes of the sulfate ion, which has tetrahedral symmetry (Td) in its free state, can be altered upon coordination to the metal center, leading to splitting of degenerate bands and the appearance of new bands. The water molecules will exhibit characteristic O-H stretching and H-O-H bending vibrations.

Spectral Data:

A representative transmission FT-IR spectrum for a hydrated chromium(III) sulfate is available. While the exact degree of hydration is not specified as pentadecahydrate, it provides valuable insight into the expected vibrational modes.

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching vibrations of coordinated and lattice water molecules. | [6] |

| ~1630 | H-O-H bending vibration of water molecules. | |

| ~1122 | ν₃ (asymmetric stretching) of sulfate ions (often split upon coordination). | [4] |

| ~610 | ν₄ (asymmetric bending) of sulfate ions. | [6] |

| Below 600 | Vibrations involving Cr-O bonds. | [4] |

Note: The exact positions and shapes of these bands can be influenced by the coordination mode of the sulfate ions (monodentate, bidentate) and the nature of the hydrogen bonding within the crystal lattice.

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

Materials:

-

This compound

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Gently grind 1-2 mg of this compound in an agate mortar. Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample by gentle grinding to ensure a homogeneous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Measurement: Place an empty pellet holder in the FT-IR spectrometer and record a background spectrum.

-

Sample Measurement: Carefully place the KBr pellet in the sample holder and acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with known vibrational frequencies for sulfate, water, and metal-oxygen bonds.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to symmetric vibrations and can provide valuable information about the sulfate ions and the overall crystal structure.

Theoretical Background: The symmetric stretching mode (ν₁) of the free sulfate ion is typically very strong in the Raman spectrum. Similar to FT-IR, coordination to the chromium ion can lead to shifts and splitting of the sulfate vibrational modes. The low-frequency region of the Raman spectrum can also provide insights into the Cr-O vibrations and lattice modes.

Expected Spectral Features:

| Wavenumber Range (cm⁻¹) | Expected Assignment |

| ~981 | ν₁ (symmetric stretching) of the sulfate ion. |

| ~451 | ν₂ (symmetric bending) of the sulfate ion. |

| ~1104 | ν₃ (asymmetric stretching) of the sulfate ion. |

| ~613 | ν₄ (asymmetric bending) of the sulfate ion. |

| 3000-3600 | O-H stretching modes of water molecules. |

| Low-frequency region | Cr-O stretching and lattice modes. |

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for characterizing this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: A typical experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound provides valuable insights into its electronic structure, the nature of its chemical bonds, and its coordination environment. UV-Vis spectroscopy reveals the characteristic d-d electronic transitions of the Cr(III) ion, while FT-IR and Raman spectroscopies identify the vibrational modes of the sulfate and water ligands. Together, these techniques offer a powerful suite of tools for the comprehensive characterization of this important chromium compound. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and scientists in obtaining reliable and reproducible spectroscopic data. Further research to obtain high-resolution solid-state spectra of the pure pentadecahydrate form would be beneficial for a more precise structural elucidation.

References

- 1. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 2. people.bath.ac.uk [people.bath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

A Technical Guide to the Magnetic Properties of Chromic Sulfate Pentadecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O). The content herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the magnetic behavior of this chromium(III) compound. This document outlines the theoretical basis for its magnetic characteristics, presents available quantitative data, and details the experimental protocols for magnetic property determination.

Theoretical Framework: The Magnetic Nature of the Chromium(III) Ion

The magnetic properties of this compound are fundamentally derived from the electronic structure of the chromium(III) ion. The Cr³⁺ ion possesses a d³ electronic configuration, meaning it has three electrons in its 3d orbitals.

According to Crystal Field Theory, in an octahedral coordination environment, as is common for hydrated metal sulfates, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet. For a d³ ion, each of the three d-electrons will occupy one of the t₂g orbitals with parallel spins, in accordance with Hund's rule. This arrangement results in three unpaired electrons, rendering the complex paramagnetic.

The theoretical spin-only magnetic moment (μ_s) can be calculated using the following formula:

μ_s = √[n(n+2)]

where 'n' is the number of unpaired electrons. For the Cr³⁺ ion with n=3, the theoretical spin-only magnetic moment is:

μ_s = √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.)

This theoretical value provides a baseline for the expected magnetic moment of this compound.

A Technical Guide to the Molecular Geometry of Chromic Sulfate Pentadecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular geometry and structural characteristics of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O). This compound is a significant hydrate of chromium(III) sulfate, notable for its distinct green color, which has implications for its coordination chemistry. This document summarizes its known structural features, presents relevant physicochemical data, outlines the experimental protocol for its definitive structural determination, and provides a visualization of its coordination sphere.

Introduction to this compound

Chromium(III) sulfate and its various hydrates are of considerable interest in numerous applications, including leather tanning, dye manufacturing, and as precursors for catalysts. The degree of hydration in these salts plays a crucial role in determining their color and chemical properties, a phenomenon known as hydration isomerism.

This compound (Cr₂(SO₄)₃·15H₂O) is a green crystalline solid.[1][2] Its color is a key indicator of its molecular geometry, distinguishing it from the violet octadecahydrate (Cr₂(SO₄)₃·18H₂O). While the violet form contains the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where the chromium ion is coordinated exclusively by water molecules, the green color of the pentadecahydrate suggests a different coordination environment.[1] In this form, it is understood that one or more sulfate ions have entered the inner coordination sphere of the chromium(III) ion, displacing water ligands.

Physicochemical and Structural Data

While detailed single-crystal X-ray diffraction data for this compound is not widely available in the literature, a combination of spectroscopic evidence and comparison with other chromium(III) hydrates allows for a comprehensive understanding of its structure.[2]

| Property | Data |

| Chemical Formula | Cr₂(SO₄)₃·15H₂O |

| Molar Mass | 662.45 g/mol |

| Appearance | Green crystalline solid |

| Coordination Geometry | Octahedral around each Cr(III) ion |

| Likely Ligands | H₂O and SO₄²⁻ |

Molecular Geometry and Coordination

The central feature of the molecular geometry of this compound is the coordination sphere of the two chromium(III) ions.

Coordination of the Chromium(III) Ion

Spectroscopic studies, particularly X-ray Absorption Spectroscopy (XAS), indicate that each chromium(III) ion is in an octahedral coordination environment .[2] This means each Cr³⁺ ion is centrally located and bonded to six other atoms. In the case of the pentadecahydrate, these coordinating atoms are oxygens from both water molecules (H₂O) and sulfate anions (SO₄²⁻).

The displacement of water ligands by sulfate ions in the inner coordination sphere is responsible for the characteristic green color of the compound. A plausible structure for the complex cation in this hydrate is [Cr(H₂O)₅(SO₄)]⁺ or [Cr(H₂O)₄(SO₄)₂]⁻, with the remaining water molecules present as water of crystallization within the crystal lattice.

Geometry of the Sulfate Ion

The sulfate ion (SO₄²⁻) itself has a tetrahedral geometry , with the sulfur atom at the center and four oxygen atoms at the vertices. In this compound, the sulfate ions can act as ligands, bonding to the chromium(III) ions.

Experimental Protocols: Single-Crystal X-ray Diffraction

To definitively determine the molecular geometry, including precise bond lengths and angles, single-crystal X-ray diffraction is the gold-standard experimental technique. The following protocol outlines the general methodology.

Crystal Growth

-

Preparation of a Supersaturated Solution : A supersaturated solution of chromic sulfate is prepared, typically by dissolving the compound in deionized water at an elevated temperature.

-

Slow Cooling : The solution is then allowed to cool slowly and undisturbed. This slow cooling process is critical for the formation of large, well-ordered single crystals suitable for diffraction.

-

Crystal Selection : A suitable single crystal is selected under a microscope. The ideal crystal should be clear, without visible cracks or defects, and of an appropriate size for the X-ray beam.

Data Collection

-

Mounting the Crystal : The selected crystal is mounted on a goniometer head.

-

X-ray Diffraction : The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.

-

Data Acquisition : The intensities and positions of these diffracted spots are recorded by a detector.

Structure Solution and Refinement

-

Unit Cell Determination : The diffraction pattern is used to determine the dimensions and symmetry of the unit cell of the crystal.

-

Structure Solution : The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell, often using computational methods such as direct methods or Patterson methods. This results in an initial electron density map.

-

Structure Refinement : The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the likely coordination environment of the chromium(III) ion in this compound and a general workflow for its structural determination.

Caption: A possible octahedral coordination sphere of a Cr(III) ion.

Caption: Workflow for determining molecular geometry via X-ray diffraction.

References

A Comprehensive Guide to the Safe Handling of Chromic Sulfate Pentadecahydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for chromic sulfate pentadecahydrate in a laboratory setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause allergic skin reactions.[1][2]

Primary Hazards:

-

Eye Irritation: Causes irritation upon contact with eyes.[1]

-

Skin Irritation: Causes skin irritation and may lead to sensitization, an allergic reaction that can recur with subsequent exposure.[1][2]

-

Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1]

-

Gastrointestinal Irritation: Ingestion can lead to nausea, vomiting, and diarrhea.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | Cr₂(SO₄)₃·15H₂O |

| Molecular Weight | 662.4 g/mol [3] |

| Appearance | Green to violet to red solid[1] |

| Odor | Odorless[1][4] |

| Solubility | Soluble in water[1] |

| pH (5% solution) | 1.0 - 2.5[1] |

| Specific Gravity/Density | 1.7 - 3.0[1] |

Table 2: Exposure Limits for Chromium (III) Compounds

| Organization | Exposure Limit (as Cr) | Notes |

| OSHA (PEL) | 0.5 mg/m³ | 8-hour Time-Weighted Average[2] |

| NIOSH (REL) | 0.5 mg/m³ | 10-hour Time-Weighted Average[2] |

| ACGIH (TLV) | 0.5 mg/m³ | 8-hour Time-Weighted Average[2] |

Table 3: Toxicological Information

| Endpoint | Value |

| LD50/LC50 | Not available[1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65[1] |

Experimental Protocols

Detailed methodologies for key laboratory procedures involving this compound are outlined below.

3.1. Safe Weighing and Transfer Protocol

-

Preparation:

-

Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated enclosure.

-

Verify that the fume hood has adequate airflow.

-

Don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves. For operations with a high potential for dust generation, a NIOSH-approved respirator is recommended.[1][5]

-

-

Procedure:

-

Place a clean, dry weighing boat on the balance and tare.

-

Carefully scoop the required amount of this compound from the stock container onto the weighing boat. Minimize dust generation by avoiding rapid movements.